

# physicochemical properties of ethyl 5-(trifluoromethyl)indole-2-carboxylate

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## Compound of Interest

**Compound Name:** 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester

**Cat. No.:** B1591271

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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(trifluoromethyl)indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the incorporation of a trifluoromethyl group at the 5-position can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.<sup>[1]</sup> This guide provides a comprehensive overview of the known and predicted physicochemical properties of ethyl 5-(trifluoromethyl)indole-2-carboxylate, along with detailed experimental protocols for their determination. Given the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide also draws upon data from closely related analogues to provide a comparative context for researchers.

## Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental chemical properties. Below is a summary of the key identifiers for ethyl 5-(trifluoromethyl)indole-2-carboxylate.

Property	Value	Source(s)
Chemical Name	Ethyl 5-(trifluoromethyl)indole-2-carboxylate	N/A
Synonym(s)	Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate	[2][3]
CAS Number	201929-84-2	[2][3][4]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> F <sub>3</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	257.21 g/mol	[2][3]
Chemical Structure		N/A

## Structural and Spectroscopic Analysis

Spectroscopic analysis is critical for the structural elucidation and confirmation of a molecule's identity. While specific experimental spectra for ethyl 5-(trifluoromethyl)indole-2-carboxylate are not readily available in the literature, data from the closely related analogue, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, provides valuable comparative insights.[5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

### Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data

Predicting the NMR shifts for ethyl 5-(trifluoromethyl)indole-2-carboxylate can guide researchers in their experimental work. The expected proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) NMR chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and ester groups.

### Comparative Experimental NMR Data of a Structural Analogue

The following experimental NMR data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate in CDCl<sub>3</sub> can be used as a reference.[5]

$^1\text{H}$  NMR (360 MHz,  $\text{CDCl}_3$ ):

- $\delta$  8.88 (br. s., 1H, NH)
- $\delta$  7.74 (s, 1H, Ar-H)
- $\delta$  7.36 (d,  $J = 8.63$  Hz, 1H, Ar-H)
- $\delta$  7.05 (d,  $J = 9.08$  Hz, 1H, Ar-H)
- $\delta$  4.44 (q,  $J = 6.96$  Hz, 2H,  $\text{OCH}_2\text{CH}_3$ )
- $\delta$  3.90 (s, 3H,  $\text{OCH}_3$ )
- $\delta$  1.44 (t,  $J = 7.04$  Hz, 3H,  $\text{OCH}_2\text{CH}_3$ )

$^{13}\text{C}$  NMR (75 MHz,  $\text{CDCl}_3$ ):

- $\delta$  163.48, 156.43, 129.48, 128.97, 128.84, 128.45, 127.94, 127.62, 125.75, 122.17, 118.60, 116.85, 115.03, 112.92, 107.77 (d,  $J=2.20$  Hz), 102.90, 60.57, 55.58, 14.05

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

### Expected IR Absorption Bands

For ethyl 5-(trifluoromethyl)indole-2-carboxylate, the IR spectrum is expected to show characteristic absorption bands for the N-H, C=O (ester), C-F, and aromatic C-H and C=C bonds.

### Comparative Experimental IR Data of a Structural Analogue

The experimental IR data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate (neat) is as follows:[5]

- $3280\text{ cm}^{-1}$ : N-H stretch
- $2995, 2833\text{ cm}^{-1}$ : C-H stretch (aliphatic)

- 1681  $\text{cm}^{-1}$ : C=O stretch (ester)
- 1550, 1467, 1439  $\text{cm}^{-1}$ : Aromatic C=C stretch
- 1309, 1209, 1166, 1154, 1112  $\text{cm}^{-1}$ : C-F and C-O stretches

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For ethyl 5-(trifluoromethyl)indole-2-carboxylate, the expected molecular ion peak  $[\text{M}]^+$  would be at  $m/z$  257.06.

## Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

## Melting Point and Boiling Point

The melting and boiling points are fundamental physical properties that provide an indication of the purity and the strength of intermolecular forces.

- **Melting Point:** While no experimental melting point for ethyl 5-(trifluoromethyl)indole-2-carboxylate is reported, it is known to be a solid at room temperature.[4] For comparison, the related compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, has a melting point of 143-146 °C (416-419 K).[5] Other related indole-2-carboxylates have melting points in a similar range.[6]
- **Boiling Point:** An experimental boiling point is not available.

## Solubility

Solubility in both aqueous and organic media is a critical parameter for drug development, affecting formulation and bioavailability.

- **Aqueous Solubility:** Due to its largely organic and lipophilic nature, ethyl 5-(trifluoromethyl)indole-2-carboxylate is expected to have low aqueous solubility.

- **Organic Solvent Solubility:** It is anticipated to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, chloroform, and ethyl acetate.[5]

## Acidity and Basicity (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

- **Predicted pKa:** A predicted pKa value for the indole N-H proton is approximately  $13.95 \pm 0.30$ .
- **Experimental Determination:** The pKa of the indole N-H can be determined by potentiometric titration or UV-Vis spectrophotometry.

## Lipophilicity (LogP)

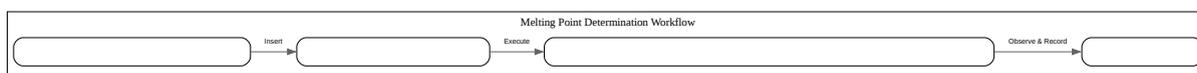
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key factor in its ability to cross biological membranes.

- **Computed LogP:** The computed LogP value for ethyl 5-(trifluoromethyl)indole-2-carboxylate is 3.3634.[2] This positive value indicates a preference for the lipid phase, suggesting good membrane permeability.

## Experimental Protocols

For researchers needing to determine the physicochemical properties of ethyl 5-(trifluoromethyl)indole-2-carboxylate, the following established protocols are recommended.

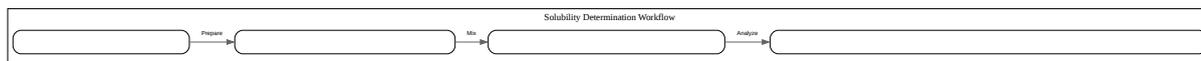
## Determination of Melting Point



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*Workflow for Melting Point Determination*

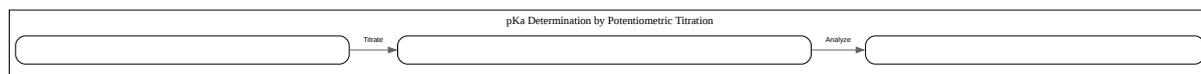
## Determination of Solubility



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*Workflow for Solubility Determination*

## Determination of pKa by Potentiometric Titration



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*Workflow for pKa Determination*

## Determination of LogP by Shake-Flask Method



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*Workflow for LogP Determination*

## Stability and Reactivity

The stability of indole derivatives can be influenced by factors such as pH, light, and oxidizing agents. The electron-rich indole nucleus is susceptible to oxidation, and the trifluoromethyl group can influence the reactivity of the aromatic ring. Stability studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic) are crucial for determining appropriate storage and handling procedures.

## Conclusion

Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a valuable building block in drug discovery, and a thorough understanding of its physicochemical properties is essential for its effective application. While a complete experimental dataset for this compound is not yet available in the public domain, this guide provides a comprehensive summary of its known and predicted properties, along with established protocols for their experimental determination. By leveraging comparative data from closely related analogues and employing rigorous experimental techniques, researchers can confidently advance their studies with this important molecule.

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